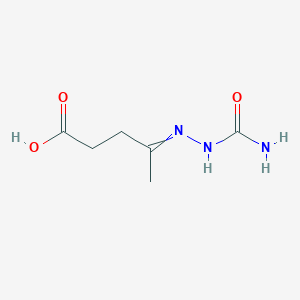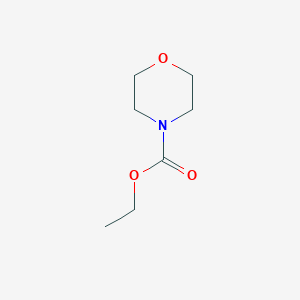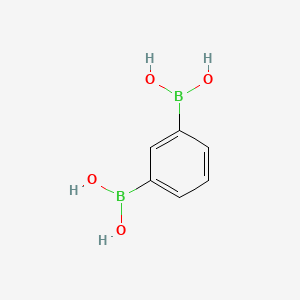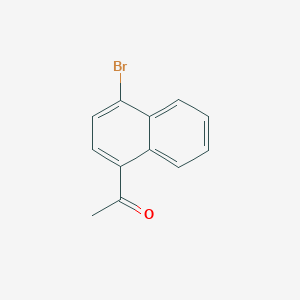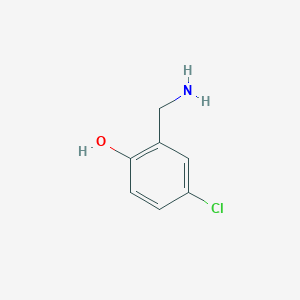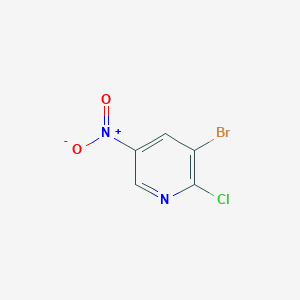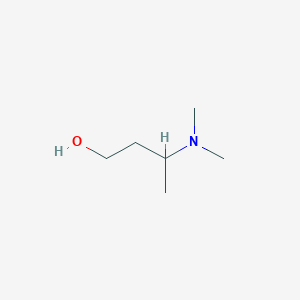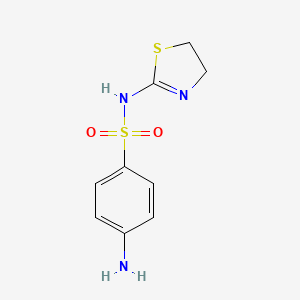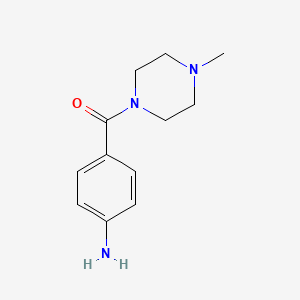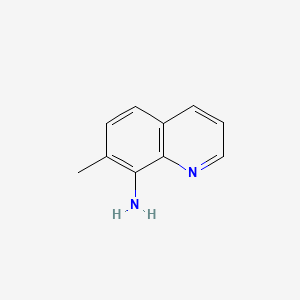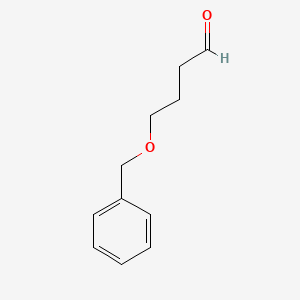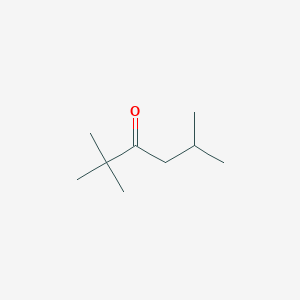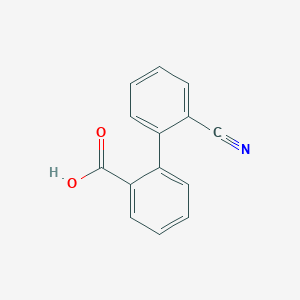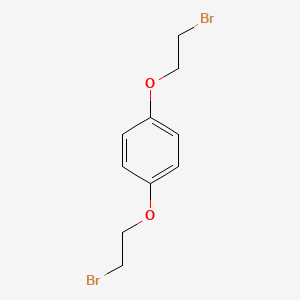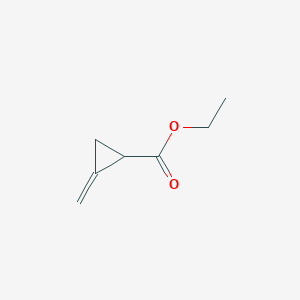
Ethyl 2-methylidenecyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives, including ethyl 2-methylidenecyclopropane-1-carboxylate, involves intricate chemical reactions that highlight the compound's utility in organic synthesis. For instance, the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates by RuO4 demonstrates the reactivity of cyclopropane rings towards oxidative conditions, leading to regioselective ring opening and functionalized products (Graziano et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives provides insights into the steric and electronic effects that influence their reactivity and interactions. The study of the structure of 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in ethylene biosynthesis, offers a comparative analysis of similar compounds. This enzyme, with a similar cyclopropane core, helps elucidate the role of active site residues and the enzyme's overall structure in catalysis and inhibitor design (Capitani et al., 1999).
Chemical Reactions and Properties
Cyclopropane compounds, including this compound, participate in a variety of chemical reactions that underscore their versatility in synthetic chemistry. For example, the reaction with RuO4 highlights their susceptibility to oxidative cleavage, providing a pathway to diverse functionalized products. This reactivity is pivotal in synthesizing complex molecules and intermediates in organic synthesis (Graziano et al., 1996).
Physical Properties Analysis
The physical properties of cyclopropane derivatives are crucial for their storage, handling, and application in various chemical processes. While specific data on this compound might not be readily available, the general stability, solubility, and boiling points of cyclopropane derivatives can be inferred from related compounds, aiding in their practical use in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles, electrophiles, and various reagents, are fundamental to its applications in organic synthesis. Its behavior in reactions, such as oxidative scission and addition reactions, provides valuable insights into the manipulation of cyclopropane rings for the synthesis of complex organic molecules (Graziano et al., 1996).
Wissenschaftliche Forschungsanwendungen
Oxidative Ring Opening
Ethyl 2,2-dimethoxycyclopropane-1-carboxylates react with RuO4, leading to oxidative ring opening. This process results in the formation of methyl ethyl oxobutanedioates and 3-substituted ethyl methyl 2-oxopentanedioates, showcasing the potential for chemical transformations involving cyclopropane structures (Graziano et al., 1996).
Ethylene Precursor in Plants
Ethyl 2-methylidenecyclopropane-1-carboxylate is closely related to compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene in plants. Research on ACC has led to insights into its conversion to ethylene and its role as a regulator in plant growth and response to environmental stimuli (Hoffman et al., 1982).
Enzyme Inhibition
Derivatives of this compound have been studied for their inhibitory effects on enzymes like carbonic anhydrases and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Ethylene-Independent Growth Regulation
1-Aminocyclopropane 1-carboxylic acid (ACC), related to this compound, is emerging as a significant molecule in plant science, acting as an ethylene-independent growth regulator. This highlights the broader applications of cyclopropane derivatives in agricultural and biological research (Polko & Kieber, 2019).
Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to this compound, has been used in polymer chemistry. It's oligomerized using horseradish peroxidase, demonstrating the potential of cyclopropane derivatives in material science (Pang et al., 2003).
Eigenschaften
IUPAC Name |
ethyl 2-methylidenecyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCOBAXZQGNBHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334086 |
Source


|
| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18941-94-1 |
Source


|
| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

